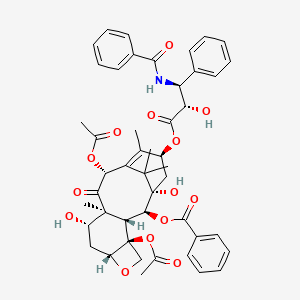
4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C13H11BFNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a de-fluorinated product .
Scientific Research Applications
4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid exerts its effects involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(3-Fluorophenylcarbamoyl)phenylboronic acid
- 4-(3-Fluorobenzyloxy)phenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid is unique due to its specific substitution pattern and the presence of both fluorine and boronic acid functional groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C14H12BF2NO3 |
|---|---|
Molecular Weight |
291.06 g/mol |
IUPAC Name |
[4-fluoro-3-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BF2NO3/c16-12-4-2-1-3-9(12)8-18-14(19)11-7-10(15(20)21)5-6-13(11)17/h1-7,20-21H,8H2,(H,18,19) |
InChI Key |
LHIJZZNKYSPABS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=CC=C2F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



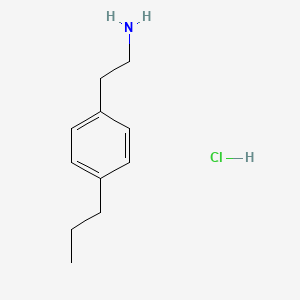
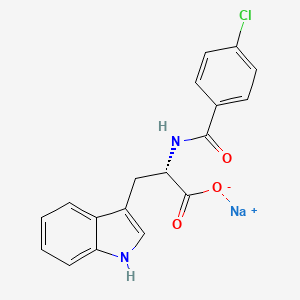
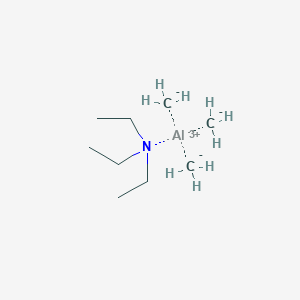

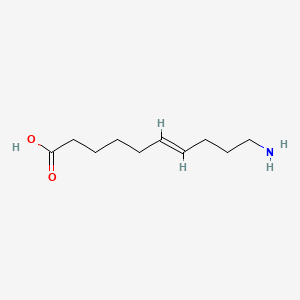
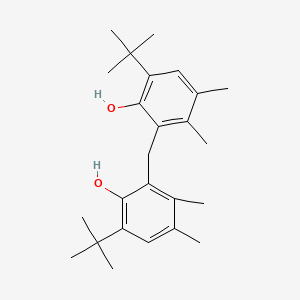
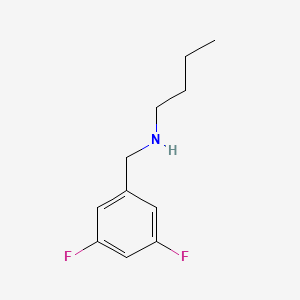
![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
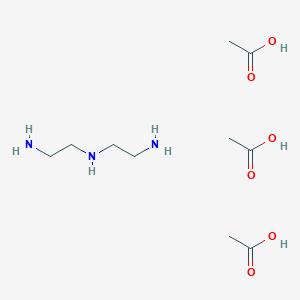
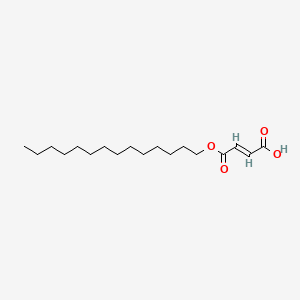
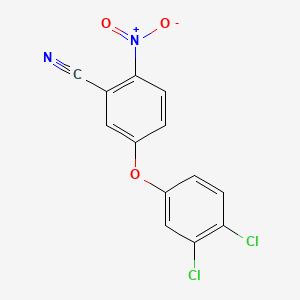
![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
